

An In-depth Technical Guide to PEGylation with m-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-PEG12-NHS ester	
Cat. No.:	B609239	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing **m-PEG12-NHS ester**, a discrete polyethylene glycol (PEG) reagent. It covers the fundamental chemistry, experimental procedures, and analytical techniques pertinent to the successful conjugation of this reagent to proteins, peptides, and other amine-containing biomolecules. This document is intended to serve as a valuable resource for researchers in academia and industry, offering both theoretical knowledge and practical guidance for the application of **m-PEG12-NHS ester** in drug development and other life science research.

Introduction to PEGylation and m-PEG12-NHS Ester

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug. This bioconjugation technique is a well-established and widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The benefits of PEGylation are numerous and include:

- Increased half-life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body.
- Reduced immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.
- Improved stability: PEGylation can protect the biomolecule from proteolytic degradation.

 Enhanced solubility: The hydrophilic nature of the PEG polymer can increase the solubility of hydrophobic molecules.

m-PEG12-NHS ester is a specific type of PEGylation reagent. It consists of a monomethoxy-capped polyethylene glycol chain with twelve ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester at one end. The discrete nature of the PEG chain (containing exactly 12 ethylene glycol units) ensures a homogenous product with a defined molecular weight, which is a significant advantage over polydisperse PEG reagents. The NHS ester is a highly reactive group that specifically targets primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond.

Chemical Properties and Reaction Mechanism

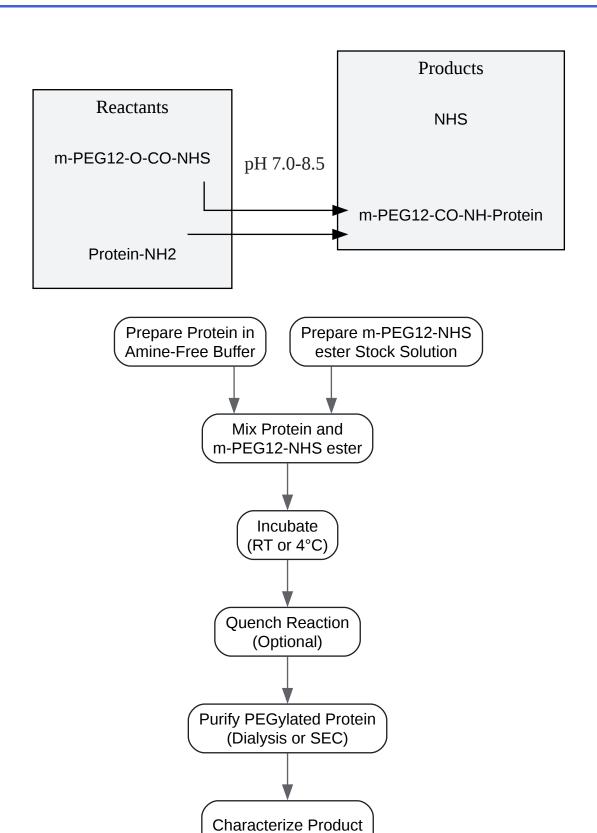
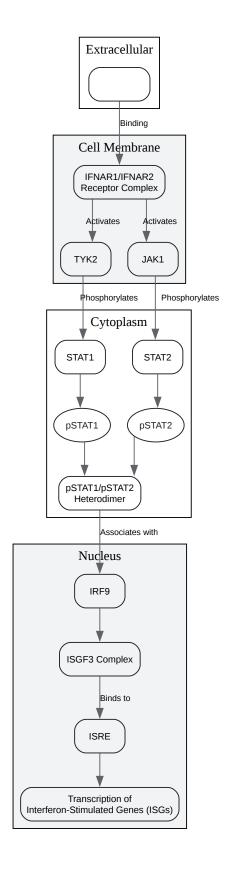

The key to successful PEGylation with **m-PEG12-NHS ester** lies in understanding its chemical properties and the mechanism of the conjugation reaction.

Table 1: Physicochemical Properties of m-PEG12-NHS ester


Property	Value	Reference
Molecular Weight	685.76 g/mol	[1]
Chemical Formula	C30H55NO16	[1]
Solubility	Soluble in DMSO, DMF, and aqueous buffers	[1]
Reactive Group	N-hydroxysuccinimide (NHS) ester	
Target Functional Group	Primary amines (-NH2)	_
Storage Conditions	-20°C, desiccated	

The PEGylation reaction with an NHS ester is a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Activation of JAK kinases and STAT proteins by interleukin-2 and interferon alpha, but not the T cell antigen receptor, in human T lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to PEGylation with m-PEG12-NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609239#introduction-to-pegylation-with-m-peg12-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com